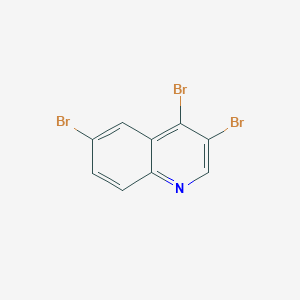
3,4,6-Tribromoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Tribromoquinoline is a useful research compound. Its molecular formula is C9H4Br3N and its molecular weight is 365.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
Quinoline derivatives, including tribromoquinolines, have shown promising antimicrobial properties. Research indicates that certain brominated quinolines exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis . The introduction of bromine atoms enhances the lipophilicity and biological activity of these compounds, making them potential candidates for developing new antibiotics.
Anticancer Properties
Studies have demonstrated that 3,4,6-tribromoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds derived from tribromoquinoline have been evaluated for their cytotoxic effects on cancer cell lines like HeLa and MCF-7. The mechanism often involves the induction of apoptosis through the activation of caspases .
Materials Science
Optoelectronic Applications
The unique electronic properties of this compound make it suitable for use in optoelectronic devices. Its ability to act as an electron acceptor in donor-π-acceptor systems is particularly noteworthy. Research has shown that derivatives of tribromoquinoline can be incorporated into organic light-emitting diodes (OLEDs) and photovoltaic cells due to their efficient charge transport properties .
Fluorescent Dyes
this compound has been utilized in the development of fluorescent dyes. These dyes are valuable in biological imaging and diagnostics due to their high quantum yields and stability under various conditions. The fluorescence characteristics are influenced by the bromine substituents, which alter the electronic distribution within the molecule .
Photonics
Photonic Devices
The compound's photophysical properties allow it to be used in photonic applications such as sensors and light-emitting devices. The incorporation of this compound into polymer matrices has led to the development of materials with enhanced nonlinear optical properties. This makes them suitable for applications in optical switching and signal processing .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against Mycobacterium tuberculosis |
| Anticancer agents | Induces apoptosis in cancer cell lines | |
| Materials Science | OLEDs | Acts as an efficient electron acceptor |
| Fluorescent dyes | High quantum yield; stable under varying conditions | |
| Photonics | Photonic devices | Enhanced nonlinear optical properties |
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted on various brominated quinolines revealed that this compound exhibited significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. The compound was synthesized through a bromination reaction followed by biological assays to evaluate its efficacy.
Case Study 2: Optoelectronic Applications
In a recent development project focused on organic photovoltaics, researchers incorporated this compound into a polymer blend. The resulting device showed improved power conversion efficiency compared to devices without the compound due to enhanced charge mobility and reduced recombination losses.
Propiedades
Número CAS |
927801-47-6 |
|---|---|
Fórmula molecular |
C9H4Br3N |
Peso molecular |
365.85 g/mol |
Nombre IUPAC |
3,4,6-tribromoquinoline |
InChI |
InChI=1S/C9H4Br3N/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H |
Clave InChI |
XMJAETADNKVXHP-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Br)Br |
SMILES canónico |
C1=CC2=NC=C(C(=C2C=C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















